molecular formula C16H15BrClNO2 B12451953 2-bromo-4-chloro-6-{(E)-[(2-hydroxy-5-propylphenyl)imino]methyl}phenol

2-bromo-4-chloro-6-{(E)-[(2-hydroxy-5-propylphenyl)imino]methyl}phenol

Cat. No.: B12451953
M. Wt: 368.7 g/mol
InChI Key: VJRLGBMZMANDEK-UHFFFAOYSA-N
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Description

2-bromo-4-chloro-6-{(E)-[(2-hydroxy-5-propylphenyl)imino]methyl}phenol is an organic compound that belongs to the class of phenols. This compound is characterized by the presence of bromine, chlorine, and a phenolic hydroxyl group, along with an imine linkage to a substituted phenyl group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-4-chloro-6-{(E)-[(2-hydroxy-5-propylphenyl)imino]methyl}phenol typically involves a multi-step process:

    Bromination and Chlorination: The starting material, phenol, undergoes bromination and chlorination to introduce the bromine and chlorine atoms at the 2 and 4 positions, respectively. This can be achieved using bromine and chlorine gas in the presence of a catalyst such as iron(III) chloride.

    Formation of the Imine Linkage: The brominated and chlorinated phenol is then reacted with 2-hydroxy-5-propylbenzaldehyde in the presence of an acid catalyst to form the imine linkage. This step involves the condensation of the aldehyde group with the amine group, resulting in the formation of the imine bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

2-bromo-4-chloro-6-{(E)-[(2-hydroxy-5-propylphenyl)imino]methyl}phenol can undergo various types of chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

    Reduction: The imine linkage can be reduced to form the corresponding amine.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of various substituted phenols.

Scientific Research Applications

2-bromo-4-chloro-6-{(E)-[(2-hydroxy-5-propylphenyl)imino]methyl}phenol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-bromo-4-chloro-6-{(E)-[(2-hydroxy-5-propylphenyl)imino]methyl}phenol involves its interaction with specific molecular targets. The phenolic hydroxyl group can form hydrogen bonds with biological molecules, while the imine linkage can interact with nucleophiles. These interactions can lead to various biological effects, including inhibition of enzymes and disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-bromo-4-chlorophenol: Lacks the imine linkage and substituted phenyl group.

    2-bromo-4-methylphenol: Contains a methyl group instead of the imine linkage and substituted phenyl group.

Uniqueness

The presence of the imine linkage and the substituted phenyl group in 2-bromo-4-chloro-6-{(E)-[(2-hydroxy-5-propylphenyl)imino]methyl}phenol distinguishes it from other similar compounds. These structural features contribute to its unique chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C16H15BrClNO2

Molecular Weight

368.7 g/mol

IUPAC Name

2-bromo-4-chloro-6-[(2-hydroxy-5-propylphenyl)iminomethyl]phenol

InChI

InChI=1S/C16H15BrClNO2/c1-2-3-10-4-5-15(20)14(6-10)19-9-11-7-12(18)8-13(17)16(11)21/h4-9,20-21H,2-3H2,1H3

InChI Key

VJRLGBMZMANDEK-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=C(C=C1)O)N=CC2=C(C(=CC(=C2)Cl)Br)O

Origin of Product

United States

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